Tetraóxido de cerio y zirconio

Descripción general

Descripción

Ceria-zirconia is a solid solution of cerium (IV) oxide (CeO2, also known as ceria) and zirconium oxide (ZrO2, also known as zirconia) . The crystal structure adopted by ceria-zirconia depends on the Zr/Ce ratio and temperature . It is widely used as a component in current three-way catalytic converters .

Synthesis Analysis

Ceria-zirconia supports were synthesized via template-assisted co-precipitation . Several methods are used for the synthesis of these nanomaterials, including simple precipitation and co-precipitation from mother liquors, sol–gel methods, precipitation from nanoemulsions, hydrothermal and solvothermal techniques, combustion and flame spray pyrolysis, precipitation using molecular and solid-state matrices, 3D printing and mechanochemical methods .Molecular Structure Analysis

The crystal structure of CeO2, ZrO2 and (Ce, Zr)O2 and its defects are discussed in connection with the resulting specific catalytic activity . The crystal structure adopted by ceria-zirconia depends on the Zr/Ce ratio and temperature .Chemical Reactions Analysis

Ceria-zirconia exhibits exceptional catalytic activity in redox reactions . It significantly improves the activity of transition metals and their oxides dispersed on/or in it, also acting as an oxygen buffer .Physical And Chemical Properties Analysis

Structural properties and reducibility of zirconium-doped cerium dioxide systems were studied using periodic plane-wave calculations based on density functional theory . The Ce3+ concentration in the surface (2–3 nm) and bulk regions of ceria-zirconia films grown on single crystal yttria-stabilized zirconia, YSZ (001) was quantified .Aplicaciones Científicas De Investigación

Actividad catalítica en reacciones redox

El tetraóxido de cerio y zirconio exhibe una actividad catalítica excepcional en reacciones redox. Mejora significativamente la actividad de los metales de transición y sus óxidos dispersos en él o sobre él, actuando como un amortiguador de oxígeno . La generación de especies de oxígeno activo en la interfaz de las nanopartículas y en la capa superficial de las soluciones de estado sólido mejora esta actividad. Las propiedades específicas de la estructura cristalina y sus defectos son cruciales en estas aplicaciones .

Aplicaciones biomédicas

En el campo biomédico, las nanopartículas de this compound han mostrado ser prometedoras debido a sus propiedades físicas, químicas y biológicas únicas. Desempeñan un papel en la biosensación, la administración de fármacos o genes, y se ha discutido su potencial para superar las limitaciones de las nanopartículas desnudas mediante el recubrimiento superficial .

Osteointegración en implantes dentales y ortopédicos

Se ha encontrado que la incorporación de óxido de cerio en cerámicas de alúmina endurecida con zirconia promueve la diferenciación osteogénica y la osteointegración. Esto lo convierte en un material valioso para implantes dentales y ortopédicos, mejorando su integración con el tejido óseo .

Mayor reducibilidad para aplicaciones ambientales

Los nanocristales de this compound experimentan modificaciones estructurales y superficiales significativas tras la reducción a alta temperatura con hidrógeno. Estas modificaciones conducen a una mayor reducibilidad, lo que las hace adecuadas para aplicaciones ambientales como la purificación del agua y la filtración del aire .

Aplicaciones energéticas

El óxido de cerio nanoestructurado, que incluye el this compound, ha sido ampliamente estudiado por sus aplicaciones en campos relacionados con la energía. Su capacidad de almacenamiento de oxígeno y la alta movilidad de las vacantes de oxígeno lo convierten en un material importante para catalizadores, pilas de combustible, sensores de oxígeno y baterías de iones .

Agente de pulido para materiales ópticos

Las suspensiones de this compound se utilizan para el pulido químico-mecánico de superficies. Esto incluye obleas de dispositivos microelectrónicos, pantallas electrónicas, lentes de gafas y otros materiales ópticos. Las propiedades químicas de la ceria proporcionan mayores tasas de pulido que las técnicas mecánicas simples .

Mecanismo De Acción

Target of Action

Cerium zirconium tetraoxide, also known as cerium(3+);oxygen(2-);zirconium(4+), primarily targets reactive oxygen species (ROS) in biological systems . It also targets the redox reactions involved in various catalytic processes .

Mode of Action

The interaction of cerium zirconium tetraoxide with its targets involves a unique redox mechanism. The compound possesses enzyme mimetic activities, including superoxide dismutase (SOD), catalase, glutathione peroxidase, photolyase, and phosphatase . These activities are based on the reversible conversion between two valence states of cerium (Ce (III)/Ce (IV)) . This redox cycling allows cerium zirconium tetraoxide to scavenge the most noxious reactive oxygen species in a self-regenerating, energy-free manner .

Biochemical Pathways

Cerium zirconium tetraoxide affects several biochemical pathways due to its multifunctional biomimetic activities. It plays a crucial role in the redox regulation of oxidative stress pathways, which are pivotal in the pathogenesis of inflammatory disorders . Moreover, cerium zirconium tetraoxide has been demonstrated to be an effective strategy for the synergistic decomposition of H2O and CO2 by methane, playing a crucial role in optimizing solar thermochemical processes .

Pharmacokinetics

The compound’s redox properties and catalytic performance suggest that it may have significant interactions with biological systems

Result of Action

The molecular and cellular effects of cerium zirconium tetraoxide’s action are primarily related to its antioxidant and catalytic activities. It has been shown to have antibacterial activity against various bacteria . Moreover, it has been found to have anti-inflammatory effects, inhibiting inflammation cues while boosting the pro-resolving anti-inflammatory signaling pathways .

Action Environment

The action, efficacy, and stability of cerium zirconium tetraoxide can be influenced by various environmental factors. For instance, the presence of zirconium has been shown to significantly increase the gas production from the oxidation–reduction reaction . Moreover, the shape effect of cerium zirconium tetraoxide nanomaterials is associated with the amount of zirconia that is incorporated into the ceria lattice .

Direcciones Futuras

Ceria-zirconia is immensely important in heterogeneous catalysis, and the growing consensus is that catalytic activity correlates with the concentration of reduced Ce3+ species and accompanying oxygen vacancies . The use of an oxygen storage material will adsorb the oxygen coexisting with NOx, which is regarded as an effective way to improve the NOx conversion efficiency for a three-way catalyst .

Análisis Bioquímico

Biochemical Properties

Cerium zirconium tetraoxide plays a crucial role in biochemical reactions, primarily due to its redox activity and ability to scavenge free radicals. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, cerium zirconium tetraoxide has been shown to interact with catalase, superoxide dismutase, and peroxidase, enhancing their antioxidant activity . Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as glucose oxidase and lactate dehydrogenase . The interactions between cerium zirconium tetraoxide and these biomolecules are primarily based on redox reactions and the formation of stable complexes.

Cellular Effects

Cerium zirconium tetraoxide exerts significant effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cerium zirconium tetraoxide has been shown to enhance the expression of antioxidant genes, such as Nrf2 and HO-1, thereby protecting cells from oxidative stress . Additionally, this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and apoptosis . Furthermore, cerium zirconium tetraoxide has been reported to influence cellular metabolism by enhancing mitochondrial function and ATP production .

Molecular Mechanism

The molecular mechanism of action of cerium zirconium tetraoxide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cerium zirconium tetraoxide can bind to the active sites of enzymes, modulating their activity and stability . Additionally, this compound can inhibit or activate specific enzymes involved in cellular metabolism and signaling pathways. For instance, cerium zirconium tetraoxide has been shown to inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage . Moreover, this compound can modulate gene expression by influencing transcription factors, such as Nrf2 and NF-κB, thereby regulating the expression of antioxidant and anti-inflammatory genes .

Temporal Effects in Laboratory Settings

The effects of cerium zirconium tetraoxide in laboratory settings can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits high stability under various conditions, maintaining its redox activity and antioxidant properties over extended periods . Prolonged exposure to cerium zirconium tetraoxide can lead to gradual degradation and the formation of secondary products, which may influence its biological activity . In in vitro and in vivo studies, long-term exposure to cerium zirconium tetraoxide has been shown to enhance cellular antioxidant defenses and reduce oxidative stress, thereby protecting cells from damage .

Dosage Effects in Animal Models

The effects of cerium zirconium tetraoxide vary with different dosages in animal models. At low doses, this compound exhibits significant antioxidant and anti-inflammatory effects, protecting tissues from oxidative damage and inflammation . At high doses, cerium zirconium tetraoxide can induce toxic effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in animal studies, with low to moderate doses providing beneficial effects, while high doses result in adverse effects . Therefore, careful consideration of dosage is essential when using cerium zirconium tetraoxide in biomedical applications.

Metabolic Pathways

Cerium zirconium tetraoxide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as glucose oxidase, lactate dehydrogenase, and pyruvate dehydrogenase, thereby regulating cellular energy production and metabolism . Additionally, cerium zirconium tetraoxide can modulate the levels of metabolites, such as glucose, lactate, and pyruvate, influencing cellular metabolic balance . The interactions between cerium zirconium tetraoxide and these metabolic pathways are primarily based on redox reactions and the formation of stable complexes.

Transport and Distribution

Cerium zirconium tetraoxide is transported and distributed within cells and tissues through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . For instance, cerium zirconium tetraoxide can bind to membrane transporters, such as glucose transporters and ion channels, enhancing its cellular uptake . Additionally, this compound can interact with binding proteins, such as albumin and transferrin, facilitating its distribution within tissues . The localization and accumulation of cerium zirconium tetraoxide within cells and tissues are influenced by factors such as particle size, surface charge, and chemical composition .

Subcellular Localization

The subcellular localization of cerium zirconium tetraoxide plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, cerium zirconium tetraoxide can be localized to mitochondria, where it enhances mitochondrial function and ATP production. Additionally, this compound can be targeted to lysosomes, where it modulates lysosomal activity and autophagy. The subcellular localization of cerium zirconium tetraoxide is influenced by factors such as particle size, surface charge, and chemical composition.

Propiedades

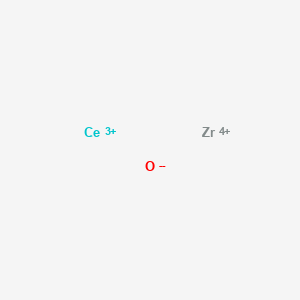

IUPAC Name |

cerium(3+);oxygen(2-);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.O.Zr/q+3;-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQBNJRIWONKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Zr+4].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeOZr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53169-24-7 | |

| Record name | Cerium zirconium oxide (CeZrO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053169247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium zirconium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.